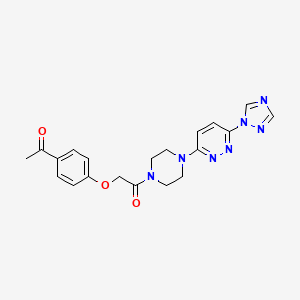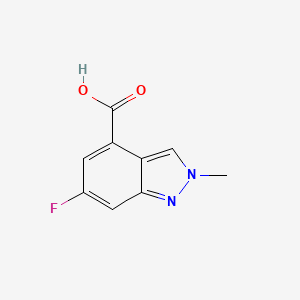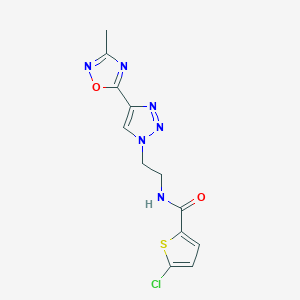![molecular formula C31H32N4O6S2 B2926639 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide CAS No. 321555-65-1](/img/structure/B2926639.png)
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several phenyl groups, which are cyclic groups of atoms with the formula C6H5 . These groups are closely related to benzene and can be viewed as a benzene ring, minus a hydrogen . The compound also contains a benzoyl group (C6H5CO-), an amino group (-NH2), and a dimethylsulfamoyl group ((CH3)2NSO2-).
Molecular Structure Analysis
The phenyl group is chemically aromatic and has equal bond lengths between carbon atoms in the ring . It is often depicted with alternating double and single bonds .Chemical Reactions Analysis
Phenyl groups are associated with electrophilic aromatic substitution reactions and the products follow the arene substitution pattern . So, a given substituted phenyl compound has three isomers, ortho (1,2-disubstitution), meta (1,3-disubstitution) and para (1,4-disubstitution) .科学的研究の応用
Synthesis and Anticonvulsant Activity
The synthesis of compounds related to 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide has been explored, focusing on their potential anticonvulsant activities. For instance, derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its analogs have been studied for their efficacy in anticonvulsant models. These compounds have demonstrated superior effectiveness compared to phenytoin in the maximal electroshock seizure test, highlighting their potential as anticonvulsant agents. However, their activity in other seizure models, such as subcutaneous metrazol-, strychnine-, or N-methyl-D-aspartate-induced seizures, was not significant. The findings suggest that the structural framework of these benzamide derivatives, including the dimethylsulfamoyl groups, plays a critical role in their anticonvulsant properties (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Activity
Another area of research involves the synthesis of benzamide derivatives containing the dimethylsulfamoyl moiety for antimicrobial applications. A series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests that the chemical structure incorporating the dimethylsulfamoyl group can be tailored to enhance antimicrobial efficacy, making these compounds promising candidates for further development as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polymer Synthesis
Research into the polymerization of aromatic polyamides has also utilized derivatives related to 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide. These studies have led to the development of well-defined aromatic polyamides with low polydispersity, demonstrating the potential of these compounds in the synthesis of high-performance polymers. The research indicates that the specific functionalities and structural elements of these benzamide derivatives can significantly influence polymerization processes and polymer properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYTYAZBDOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
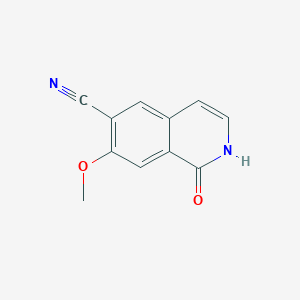
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)

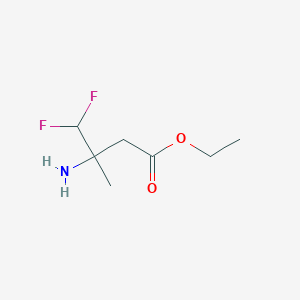
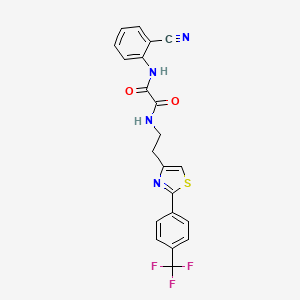
![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)
